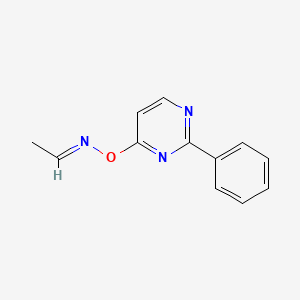
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chlorostyryl Group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the isoxazole ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amino-substituted isoxazole.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Binding to Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Oxidative Stress Modulation: The compound can influence oxidative stress levels within cells, impacting cell viability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Bromostyryl)-3-methyl-4-nitroisoxazole: Similar structure but with a bromine atom instead of chlorine.
5-(2-Chlorostyryl)-3-methyl-4-aminoisoxazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-(2-Chlorostyryl)-3-methyl-4-nitroisoxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorostyryl group provides a site for further functionalization, while the nitro group contributes to its potential as a pharmacophore.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to biomedical research.
Propriétés
Formule moléculaire |
C12H9ClN2O3 |
|---|---|
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-12(15(16)17)11(18-14-8)7-6-9-4-2-3-5-10(9)13/h2-7H,1H3/b7-6+ |
Clé InChI |
ADBCPXDIFCQROV-VOTSOKGWSA-N |
SMILES isomérique |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2Cl |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)



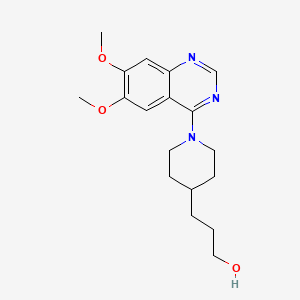
methanone](/img/structure/B12908153.png)

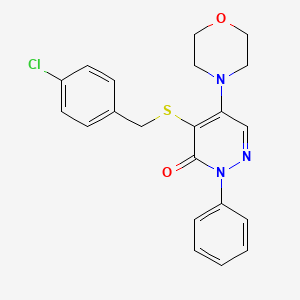
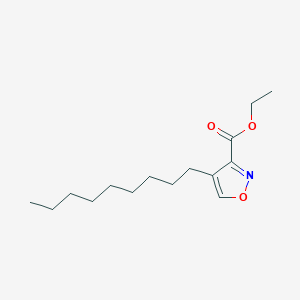
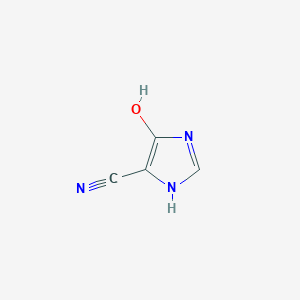

![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
